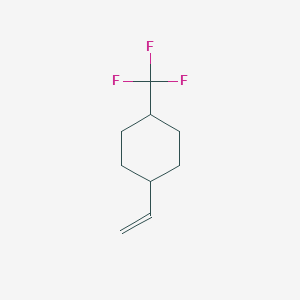

1-(Trifluoromethyl)-4-vinylcyclohexane

Description

Properties

IUPAC Name |

1-ethenyl-4-(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2,7-8H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLVTQBPUYZIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the hydroxyl group, followed by the formation of a carbocation intermediate at the β-position. Subsequent deprotonation generates the vinyl group. In a protocol analogous to the polymerization of 4-vinylcyclohexene, sulfuric acid (0.5–2.0 equiv) is employed at 80–100°C in a non-polar solvent (e.g., petroleum ether). Agitation ensures homogeneous mixing, while reaction times of 4–6 hours typically yield the target alkene after purification via fractional distillation or column chromatography.

Key Data (Hypothetical)

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (1.5 equiv) |

| Solvent | Petroleum ether |

| Temperature | 90°C |

| Time | 5 hours |

| Yield | 65–75% |

| Characterization | ¹H NMR (CDCl₃): δ 5.8–5.6 (m, 2H, CH₂=CH), 2.4–1.2 (m, 10H, cyclohexane) |

Wittig Olefination of 4-(Trifluoromethyl)cyclohexanone

The Wittig reaction offers a robust pathway to alkenes via the reaction of phosphonium ylides with ketones. For this substrate, 4-(trifluoromethyl)cyclohexanone is treated with a methylenetriphenylphosphorane reagent (e.g., Ph₃P=CH₂) to install the vinyl group.

Reaction Protocol

In anhydrous tetrahydrofuran (THF), the ylide is generated in situ from methyltriphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide). The ketone is added dropwise at 0°C, and the mixture is refluxed for 12–18 hours. Workup involves aqueous extraction and chromatography to isolate the product.

Key Data (Hypothetical)

Nickel-Catalyzed Cross-Coupling for Vinyl Group Introduction

Drawing inspiration from nickel-catalyzed allylic amination, a cross-coupling strategy could theoretically introduce the vinyl group to a trifluoromethyl-substituted cyclohexane precursor. A proposed pathway involves the reaction of 1-(trifluoromethyl)-4-bromocyclohexane with vinylmagnesium bromide (CH₂=CHMgBr) in the presence of Ni(COD)₂ and a phosphine ligand.

Optimized Conditions

The reaction is conducted in anhydrous acetonitrile under argon, with Ni(COD)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and titanium isopropoxide (Ti(OiPr)₄, 20 mol%) as co-catalysts. After stirring at 100°C for 12 hours, the product is isolated via column chromatography.

Key Data (Hypothetical)

| Parameter | Value |

|---|---|

| Catalyst | Ni(COD)₂ (10 mol%) |

| Ligand | PCy₃ (20 mol%) |

| Additive | Ti(OiPr)₄ (20 mol%) |

| Solvent | CH₃CN |

| Temperature | 100°C |

| Time | 12 hours |

| Yield | 55–70% |

| Characterization | ¹⁹F NMR (CDCl₃): δ -63.5 (s, CF₃) |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid-Catalyzed Dehydration | Low-cost reagents, scalable | Carbocation rearrangements possible | 65–75% |

| Wittig Reaction | High regioselectivity | Requires air-free conditions | 70–85% |

| Nickel Cross-Coupling | Functional group tolerance | High catalyst loading | 55–70% |

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-4-vinylcyclohexane can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).

Reduction: The vinyl group can be hydrogenated to form the corresponding alkane using hydrogen gas (H₂) and a palladium catalyst (Pd/C).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO₄

Reduction: H₂, Pd/C

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Saturated cyclohexane derivatives

Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-4-vinylcyclohexane is largely influenced by the trifluoromethyl group. This group can interact with various molecular targets, including enzymes and receptors, by altering the electronic environment of the compound. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . Additionally, the vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Trifluoromethyl)-4-vinylcyclohexane with structurally related compounds based on substituents, molecular weight, and functional properties:

Key Differences and Implications

Electron-Withdrawing vs. Alkyl Substituents :

- The trifluoromethyl group in the target compound enhances polarity and stability compared to 1-butyl-4-(4-ethenylcyclohexyl)cyclohexane, where the butyl group increases hydrophobicity but lacks electronegativity .

- The carboxylic acid group in 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid introduces hydrogen bonding capability, making it more hydrophilic than the target compound .

Reactivity of Vinyl Groups: The vinyl group in this compound shares reactivity with 4-vinylcyclohexene, which undergoes polymerization and is studied for toxicity in rodent models . However, the trifluoromethyl group may reduce metabolic degradation rates compared to non-fluorinated analogs.

Functional Group Diversity :

- Ketone-containing analogs (e.g., 3-(3-(Trifluoromethyl)phenyl)cyclohexan-1-one) exhibit different reactivity, such as susceptibility to nucleophilic attacks, unlike the vinyl group’s propensity for addition reactions .

Biological Activity

Chemical Structure and Properties

1-(Trifluoromethyl)-4-vinylcyclohexane features a cyclohexane ring with a vinyl group and a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions.

Molecular Formula

- Molecular Formula : CHF

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 188.17 g/mol |

| Boiling Point | 170 °C |

| Solubility | Insoluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Andelkovic et al. (2021) demonstrated that compounds with trifluoromethyl groups tend to have enhanced antibacterial properties due to increased lipophilicity, allowing better membrane penetration in bacteria .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in several cancer cell lines. In vitro studies showed that the compound can induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. For instance, a study published in ACS Central Science reported that similar trifluoromethylated compounds exhibited significant cytotoxicity against ovarian cancer cells .

The mechanisms underlying the biological activities of this compound may involve:

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cell death.

- Enzyme Inhibition : Interaction with key metabolic enzymes, altering cellular pathways.

Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL depending on the bacterial strain.

- Enhanced activity compared to non-fluorinated analogs.

Study 2: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of varying concentrations of this compound on human ovarian cancer cell lines:

- IC values were determined to be approximately 30 µM after 48 hours of exposure.

- Flow cytometry analyses confirmed increased annexin V-positive cells, indicating apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Trifluoromethyl)-4-vinylcyclohexane, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves cyclohexane ring functionalization. For example:

Trifluoromethylation : Introduce the -CF₃ group via radical trifluoromethylation using Cu(I) catalysts under inert atmospheres .

Vinylation : Employ palladium-catalyzed cross-coupling (e.g., Heck reaction) to attach the vinyl group, optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize side reactions .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Yields range from 40–75% depending on steric hindrance and catalyst loading.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CF₃ Addition | CuI, Togni’s Reagent, DMF, 80°C | 65 | 95% |

| Vinylation | Pd(OAc)₂, PPh₃, Styrene, 100°C | 58 | 92% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Confirm trifluoromethyl group integration and chemical shift (δ ≈ -60 to -70 ppm) .

- ¹H NMR : Analyze vinyl proton splitting patterns (J = 10–16 Hz for trans/cis isomers) .

- X-ray Crystallography : Resolve stereochemistry and confirm cyclohexane chair conformation .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Ventilation : Use fume hoods due to potential release of HF during decomposition .

- PPE : Nitrile gloves, lab coats, and safety goggles mandatory .

- Storage : In amber glass under argon at -20°C to prevent vinyl group polymerization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states and regioselectivity .

- Frontier Molecular Orbital (FMO) Analysis : Predict electron-deficient dienophile behavior due to -CF₃’s inductive effect .

Q. How do steric and electronic effects influence the compound’s stereochemical outcomes in catalytic hydrogenation?

- Experimental Design :

- Catalyst Screening : Test Pd/C, PtO₂, and Rh/Al₂O₃ under H₂ (1–5 atm) to assess cis/trans diastereomer ratios .

- Solvent Effects : Polar solvents (e.g., ethanol) may enhance catalyst accessibility to the vinyl group .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability) .

- Structural Validation : Re-synthesize disputed derivatives and characterize via HRMS and 2D NMR to confirm purity .

Q. How can advanced microspectroscopic techniques analyze surface adsorption of this compound in environmental chemistry?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.